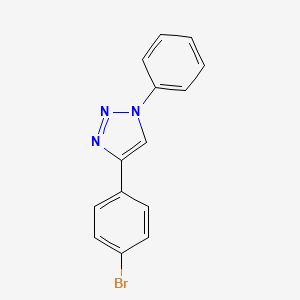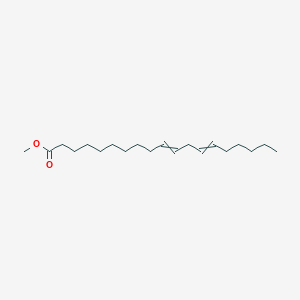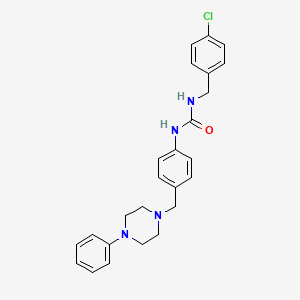
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole is an organic compound belonging to the class of 1,2,3-triazoles This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
准备方法
The synthesis of 4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole typically involves the following steps:
Cycloaddition Reaction: The most common method for synthesizing 1,2,3-triazoles is the Huisgen cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Bromination: The introduction of the bromophenyl group can be achieved through a bromination reaction. This involves the reaction of phenylacetylene with bromine to form 4-bromophenylacetylene.
Coupling Reaction: The final step involves the coupling of 4-bromophenylacetylene with phenyl azide in the presence of a copper(I) catalyst to form this compound.
Industrial production methods for this compound may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
化学反应分析
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include copper(I) catalysts, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique electronic properties of the triazole ring make this compound useful in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules with potential biological activity.
作用机制
The mechanism of action of 4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cancer cell growth . The triazole ring’s nitrogen atoms can also participate in hydrogen bonding and coordination with metal ions, further influencing its biological activity.
相似化合物的比较
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-Bromobiphenyl: This compound contains a bromophenyl group but lacks the triazole ring, resulting in different chemical properties and applications.
1-Phenyl-1H-1,2,3-triazole:
4-(4-Bromophenyl)-1,2,3-thiazole: This compound contains a thiazole ring instead of a triazole ring, leading to different electronic properties and biological activities.
The presence of the triazole ring and the bromophenyl group in this compound imparts unique chemical properties that distinguish it from these similar compounds.
属性
分子式 |
C14H10BrN3 |
|---|---|
分子量 |
300.15 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-1-phenyltriazole |
InChI |
InChI=1S/C14H10BrN3/c15-12-8-6-11(7-9-12)14-10-18(17-16-14)13-4-2-1-3-5-13/h1-10H |
InChI 键 |
DPCGHVRNHBDTBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate](/img/structure/B14117205.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)


![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117249.png)






![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14117289.png)

![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
